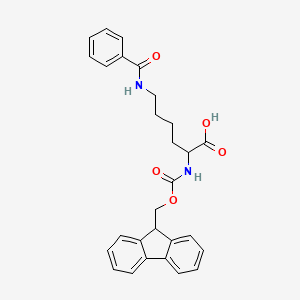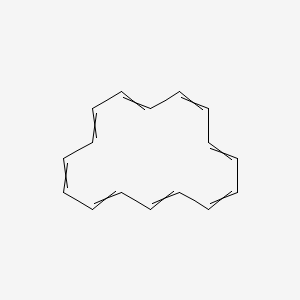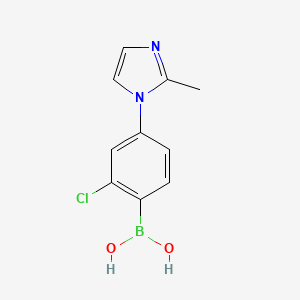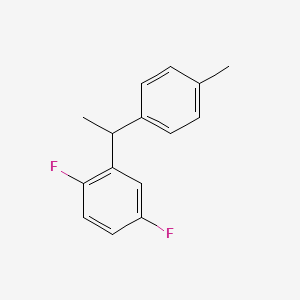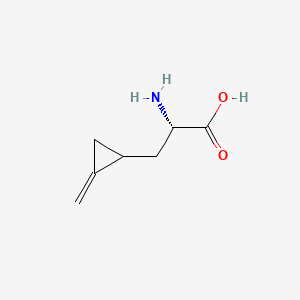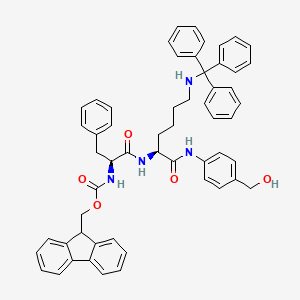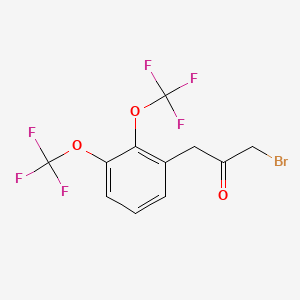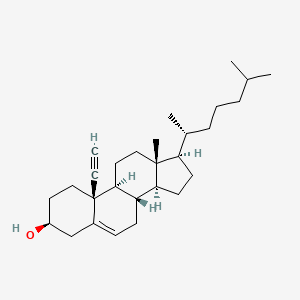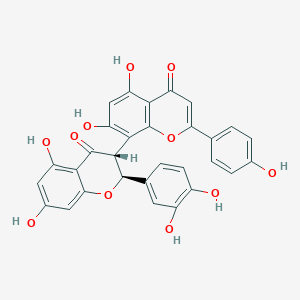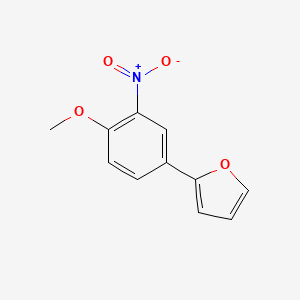![molecular formula C12H14S B14076045 2,3,4,7-Tetramethylbenzo[b]thiophene CAS No. 1010-50-0](/img/structure/B14076045.png)
2,3,4,7-Tetramethylbenzo[b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of four methyl groups at the 2, 3, 4, and 7 positions of the benzothiophene ring makes this compound unique. Benzothiophenes are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3,4,7-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of aryl sulfides in the presence of catalysts. For instance, the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum oxide (Pd/Al) as a catalyst at high temperatures is a known method . Another method involves the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles .
Industrial Production Methods
Industrial production of benzo[b]thiophene derivatives often involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is common in industrial settings. These methods allow for the efficient production of substituted benzothiophenes with high yields .
化学反应分析
Types of Reactions
Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form thiophene oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is a common oxidizing agent used for thiophene oxidation.
Reduction: Hydrogenation using palladium catalysts can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .
科学研究应用
Benzo[b]thiophene, 2,3,4,7-tetramethyl- has significant applications in scientific research:
作用机制
The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl substitutions.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Uniqueness
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it more suitable for specific applications in materials science and medicinal chemistry .
属性
CAS 编号 |
1010-50-0 |
|---|---|
分子式 |
C12H14S |
分子量 |
190.31 g/mol |
IUPAC 名称 |
2,3,4,7-tetramethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3 |
InChI 键 |
ZMAWYWXCNZDPRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(SC2=C(C=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
